molecular formula C22H28N2O4 B1619229 2'-((2-Hydroxy-3-(4-(o-methoxyphenyl)piperazinyl))propoxy)acetophenone CAS No. 63990-74-9

2'-((2-Hydroxy-3-(4-(o-methoxyphenyl)piperazinyl))propoxy)acetophenone

Cat. No.: B1619229
CAS No.: 63990-74-9
M. Wt: 384.5 g/mol
InChI Key: LUKBTGVFHUVGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-((2-Hydroxy-3-(4-(o-methoxyphenyl)piperazinyl))propoxy)acetophenone is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63990-74-9

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

1-[2-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone

InChI

InChI=1S/C22H28N2O4/c1-17(25)19-7-3-5-9-21(19)28-16-18(26)15-23-11-13-24(14-12-23)20-8-4-6-10-22(20)27-2/h3-10,18,26H,11-16H2,1-2H3

InChI Key

LUKBTGVFHUVGRT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O

63990-74-9

Origin of Product

United States

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